Product packaging for dl-2-Amino-1-hexanol(Cat. No.:CAS No. 5665-74-7)

dl-2-Amino-1-hexanol

Cat. No.: B1331105
CAS No.: 5665-74-7
M. Wt: 117.19 g/mol
InChI Key: DPEOTCPCYHSVTC-UHFFFAOYSA-N
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Description

Overview of Amino Alcohols in Organic Synthesis and Beyond

Amino alcohols are fundamental building blocks in organic chemistry, prized for their ability to participate in a variety of chemical reactions. um.edu.my Their dual functional groups allow for the synthesis of a diverse range of more complex molecules. um.edu.my They are integral to the creation of many biologically active compounds, including pharmaceuticals, and are also used as chiral auxiliaries and ligands in asymmetric synthesis. openaccessjournals.comrroij.comacs.org The presence of both a basic amino group and a nucleophilic hydroxyl group allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution. This versatility has led to their application in fields ranging from medicinal chemistry to materials science. um.edu.mywikipedia.org

Significance of dl-2-Amino-1-hexanol (B106069) as a Chiral Building Block

This compound, with its chiral center at the second carbon, serves as a crucial starting material for the synthesis of other chiral molecules. bldpharm.com Although it is a racemic mixture, its enantiomers can be resolved or it can be used to introduce a specific stereocenter in a target molecule through stereoselective reactions. This makes it a valuable precursor in the synthesis of complex organic molecules, including those with potential biological activity. For instance, derivatives of this compound have been explored for their antimicrobial and enzyme inhibition properties. The ability to functionalize the amino group enhances the target specificity of these derivatives. It has also been utilized in the synthesis of quinoxaline (B1680401) derivatives, which have applications in vaccine adjuvant research.

Challenges and Opportunities in this compound Research

A primary challenge in the utilization of this compound lies in the separation of its enantiomers to obtain optically pure forms, which are often required for specific biological applications. openaccessjournals.com The development of efficient and cost-effective resolution methods or stereoselective synthetic routes remains an active area of research. Common synthesis methods for this compound include the reductive amination of 2-ketohexanol or the nucleophilic substitution of halogenated hexanol derivatives. However, these methods can sometimes lead to the formation of byproducts and may require precise control of reaction conditions to achieve high yields and purity.

Opportunities in the field include the exploration of enzymatic and biocatalytic methods for the synthesis of enantiomerically pure 2-amino-1-hexanol. nih.gov These approaches offer the potential for high stereoselectivity and more environmentally friendly processes. nih.gov Further research into the applications of this compound and its derivatives in areas such as drug discovery and materials science continues to be a promising avenue for investigation. sigmaaldrich.com

PropertyValue
CAS Number 5665-74-7
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Boiling Point 190-192 °C at 740 mmHg
Density 0.907 g/cm³
Refractive Index n20/D 1.4522

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B1331105 dl-2-Amino-1-hexanol CAS No. 5665-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOTCPCYHSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936891
Record name (±)-2-Amino-1-hexanol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5665-74-7, 16397-19-6
Record name 1-Hexanol, 2-amino-
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Record name (±)-2-Amino-1-hexanol
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Record name DL-2-Amino-1-hexanol
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Synthetic Methodologies for Dl 2 Amino 1 Hexanol

Classical Chemical Synthesis Approaches

The synthesis of dl-2-Amino-1-hexanol (B106069) can be achieved through several conventional chemical routes. These methods involve the transformation of various functional groups into the desired amino and hydroxyl moieties on a hexane backbone.

Reductive Amination of 2-Ketohexanol

Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the logical precursor would be 2-ketohexanol (also known as 2-hydroxy-1-hexanone).

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl group of 2-ketohexanol to form a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is subsequently reduced. The reduction of the imine can be carried out in situ using a variety of reducing agents. wikipedia.org

Commonly employed reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a widely used method. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, imine reductases are being explored as biocatalysts for higher selectivity in chiral amine synthesis. nih.gov

Reagent/CatalystTypical Conditions
Sodium BorohydrideMethanol, room temperature
Sodium CyanoborohydrideMethanol, pH 6-7
Sodium TriacetoxyborohydrideDichloroethane, acetic acid
H₂/Palladium on CarbonEthanol, H₂ pressure
H₂/Raney NickelEthanol, H₂ pressure, elevated temperature

Nucleophilic Substitution of Halogenated Hexanol Derivatives

Another classical approach to synthesizing amines is through the nucleophilic substitution of alkyl halides. In this method, an amino group is introduced by reacting an alkyl halide with ammonia or an azide salt followed by reduction. For the synthesis of this compound, a suitable starting material would be a 2-halo-1-hexanol, such as 2-bromo-1-hexanol.

The reaction involves the direct displacement of the halide (e.g., bromide) at the second carbon position by an amino group. Using ammonia as the nucleophile is a direct route, though it can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts.

A common alternative is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate. The phthalimide anion acts as the nucleophile, attacking the alkyl halide to form an N-alkylphthalimide. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to yield the primary amine. Another approach involves the use of sodium azide to form an alkyl azide, which is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

ReagentIntermediateProduct Formation
Ammonia-Direct amination
Sodium Azide2-Azido-1-hexanolReduction (e.g., with LiAlH₄ or H₂/Pd)
Potassium PhthalimideN-(1-hydroxymethylpentyl)phthalimideHydrolysis or hydrazinolysis

Catalytic Hydrogenation of Nitriles or Oximes

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. drhazhan.com The reduction of nitriles and oximes provides a direct route to primary amines.

To synthesize this compound via this method, a suitable precursor would be 2-cyano-1-hexanol or the oxime derived from 2-ketohexanol.

Hydrogenation of Nitriles: The catalytic hydrogenation of a nitrile involves the addition of hydrogen across the carbon-nitrogen triple bond. A plausible precursor, 2-hydroxy-heptanonitrile, when subjected to hydrogenation, would yield this compound. Typical catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina (Rh/Al₂O₃). The reaction is generally carried out under hydrogen pressure in a solvent such as ethanol or methanol. The addition of ammonia is sometimes used to suppress the formation of secondary amine byproducts.

Hydrogenation of Oximes: Oximes can be prepared by the condensation of a ketone or aldehyde with hydroxylamine. The oxime of 2-ketohexanol can be hydrogenated to produce this compound. This reduction can be achieved using various catalytic systems, including platinum oxide (Adam's catalyst), Raney nickel, or palladium-based catalysts. drhazhan.com The reaction conditions are similar to those used for nitrile hydrogenation.

PrecursorCatalystTypical Solvent
2-Hydroxy-heptanonitrileRaney Nickel, Pd/C, Rh/Al₂O₃Ethanol, Methanol
2-Ketohexanol OximePlatinum Oxide, Raney NickelEthanol, Acetic Acid

Ring Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides is a very common and efficient method for the synthesis of β-amino alcohols. researchgate.net For the preparation of this compound, the starting material would be 1,2-epoxyhexane. The reaction involves the attack of an amine nucleophile on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.

Using ammonia as the nucleophile, the reaction with 1,2-epoxyhexane would yield a mixture of two regioisomers: 2-amino-1-hexanol and 1-amino-2-hexanol.

The regioselectivity of the epoxide ring-opening reaction is a critical aspect. In the case of an unsymmetrical epoxide like 1,2-epoxyhexane, the nucleophile can attack either the terminal (C1) or the internal (C2) carbon atom.

Under neutral or basic conditions, the reaction generally follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For 1,2-epoxyhexane, this would favor the formation of 1-amino-2-hexanol.

Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds with a greater degree of Sₙ1 character. The nucleophile then attacks the more substituted carbon atom that can better stabilize a partial positive charge. This would favor the formation of 2-amino-1-hexanol. Therefore, by controlling the reaction pH, one can influence the regiochemical outcome of the ring-opening reaction.

Various catalyst systems have been developed to improve the efficiency and regioselectivity of the epoxide ring-opening with amines. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack. Metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been shown to be effective catalysts for this transformation.

Other catalyst systems include metal halides like zinc chloride (ZnCl₂) and lithium perchlorate (LiClO₄). The choice of catalyst can significantly influence the reaction rate and the ratio of the resulting regioisomers. For instance, certain catalysts may chelate to both the epoxide and the amine, directing the nucleophilic attack to a specific carbon atom.

Catalyst SystemEffect on Regioselectivity
Acidic (e.g., H₂SO₄)Favors attack at the more substituted carbon (C2)
Basic/Neutral (e.g., NH₃ alone)Favors attack at the less substituted carbon (C1)
Lewis Acids (e.g., Sc(OTf)₃, ZnCl₂)Can enhance reactivity and influence regioselectivity

Aminohydroxylation of Alkenes

The aminohydroxylation of alkenes is a powerful method for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from simple olefin precursors. rsc.orgnih.gov The most prominent of these methods is the Sharpless Asymmetric Aminohydroxylation (ASAH), which utilizes osmium tetroxide (OsO₄) as a catalyst in conjunction with a chiral ligand to induce enantioselectivity. rsc.orgnih.gov For the synthesis of 2-amino-1-hexanol, the starting material would be 1-hexene.

The reaction involves the treatment of the alkene with a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, in the presence of the osmium catalyst and a chiral ligand derived from dihydroquinine or dihydroquinidine. rsc.orgnih.gov This process facilitates the concerted addition of the nitrogen and oxygen atoms across the double bond, leading to the formation of a vicinal amino alcohol. nih.gov While this transformation is an attractive and direct route, challenges such as achieving high regioselectivity can sometimes result in moderate yields. nih.gov The choice of chiral ligand dictates which enantiomer of the amino alcohol is preferentially formed.

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural features from all starting materials, offer a highly efficient route to complex molecules. nih.gov The Strecker reaction, first described in 1850, is a classic example of an MCR and represents a viable pathway to α-amino acids, which are direct precursors to α-amino alcohols like 2-amino-1-hexanol. nih.gov

In a potential Strecker synthesis route, pentanal (the aldehyde corresponding to the hexanol side chain) would react with ammonia and a cyanide source (like hydrogen cyanide) to form an α-amino nitrile. This intermediate can then be hydrolyzed to produce the racemic amino acid, norleucine. Subsequent reduction of the carboxylic acid group of norleucine would yield this compound. This approach is advantageous due to its high atom economy and the convergence of multiple bond-forming events in a single operation. nih.gov

Enantioselective and Asymmetric Synthesis of 2-Amino-1-hexanol

Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds and are valuable as chiral auxiliaries in organic synthesis. rsc.orgnih.govnih.gov Consequently, the development of enantioselective and asymmetric methods to produce single enantiomers of 2-amino-1-hexanol is of significant interest. rsc.org These methods can be broadly categorized into chemical and biocatalytic approaches, with the latter gaining prominence due to its high selectivity and operation under mild, environmentally benign conditions. nih.govnih.gov

Biocatalytic Approaches for Chiral Amino Alcohols

Biocatalysis leverages the enormous potential of microorganisms and isolated enzymes to perform chemical transformations with exceptional chemo-, regio-, and enantioselectivity. nih.govnih.gov The use of enzymes for synthesizing chiral amino alcohols is advantageous as the reactions occur at ambient temperature and pressure, which minimizes side reactions like racemization and rearrangement. nih.gov Recent progress in protein engineering and screening has significantly expanded the range of biocatalysts available for synthesizing valuable chiral molecules. rsc.org

A prominent biocatalytic strategy for producing amino alcohols involves a two-enzyme cascade featuring an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). rsc.org This system can convert diols into the corresponding amino alcohols under mild, aqueous conditions. ornl.govrsc.org The ADH first oxidizes a primary or secondary alcohol on the substrate to an aldehyde or ketone, which is then reductively aminated by the AmDH to form the final amino alcohol product. rsc.orgresearchgate.net

In a specific application for the synthesis of (S)-2-amino-1-hexanol, an AmDH is used to catalyze the reductive amination of the α-hydroxy ketone precursor, 1-hydroxyhexan-2-one. amazonaws.com This reaction is often coupled with a formate dehydrogenase (FDH) to regenerate the NADH cofactor required by the AmDH, making the process more cost-effective. amazonaws.com

ParameterValue
Substrate 1-hydroxyhexan-2-one (100 mM)
Enzymes Amine Dehydrogenase (AmDH), Formate Dehydrogenase (FDH)
Cofactor NAD⁺ (1 mM)
Buffer NH₄COOH/NH₄OH (1 M, pH 8.9)
Temperature 30 °C
Reaction Time 24 h
Conversion 88% (at 10 h)
Isolated Yield 56%
Enantiomeric Excess (ee) >99% for (S)-2-amino-1-hexanol

Table 1: Preparative scale biocatalytic synthesis of (S)-2-amino-1-hexanol using an AmDH-based system. Data sourced from supporting information. amazonaws.com

This enzymatic cascade provides a green and sustainable route to enantiopure amino alcohols, replacing traditional chemical catalysts that often require harsh conditions and flammable reagents. rsc.org

Another powerful enzymatic cascade for asymmetric amine synthesis utilizes a transaminase (TA), also known as an aminotransferase (ATA), coupled with an L-alanine dehydrogenase (AlaDH) for amino donor regeneration. nih.govmdpi.com ATAs catalyze the transfer of an amino group from a donor molecule, typically an amino acid like L-alanine, to a ketone or aldehyde substrate. mdpi.comnih.gov

In this system, the TA converts a keto-alcohol precursor (e.g., 1-hydroxyhexan-2-one) into the desired chiral amino alcohol (2-amino-1-hexanol). acs.org The reaction consumes the amino donor, L-alanine, converting it to pyruvate. nih.govmdpi.com To make the process efficient and drive the equilibrium towards product formation, the pyruvate is recycled back to L-alanine. This is achieved by the AlaDH, which catalyzes the reductive amination of pyruvate using ammonia and the cofactor NADH. nih.govnih.gov A formate dehydrogenase (FDH) is commonly included to regenerate the NADH from NAD⁺ using formate as a sacrificial substrate. nih.gov

This self-sustaining cascade offers several advantages: it removes the inhibitory pyruvate byproduct, regenerates the expensive amino donor, and recycles the necessary cofactor, making it a highly efficient and atom-economical system for producing chiral amines and amino alcohols. nih.gov

EnzymeRole in CascadeSubstrate(s)Product(s)
Transaminase (TA) Catalyzes asymmetric aminationKeto-alcohol + L-AlanineChiral Amino Alcohol + Pyruvate
Alanine Dehydrogenase (AlaDH) Regenerates amino donorPyruvate + NH₃ + NADHL-Alanine + H₂O + NAD⁺
Formate Dehydrogenase (FDH) Regenerates cofactorFormate + NAD⁺CO₂ + NADH

Table 2: Components and roles in a typical Transaminase-Alanine Dehydrogenase cascade for chiral amino alcohol synthesis.

Enzyme Cascades for Amino Alcohol Production
Biocatalytic Conversion of L-Phenylalanine to Enantiomerically Pure Amino Alcohols

Multi-enzyme pathways have been designed to convert L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.govacs.orgacs.org While not directly producing this compound, the principles of these biocatalytic cascades are applicable to its synthesis. The process typically begins with the deamination of L-phenylalanine to cinnamic acid, followed by a series of enzymatic steps including decarboxylation, enantioselective epoxidation, and hydrolysis to form a chiral diol intermediate. nih.gov This diol can then be further converted to the desired amino alcohol.

Starting MaterialIntermediateFinal ProductOverall YieldEnantiomeric Excess (ee)
L-Phenylalanine(R)-1-phenylethane-1,2-diol2-Phenylglycinol61%>99%
L-Phenylalanine(R)-1-phenylethane-1,2-diolPhenylethanolamine69%>99.9%

This table illustrates the yields and enantiomeric excess achieved in the biocatalytic conversion of L-phenylalanine to different amino alcohols, demonstrating the potential of this methodology.

Reductive Amination of α-Hydroxy Ketones

Reductive amination of α-hydroxy ketones is a direct and efficient method for synthesizing vicinal amino alcohols like this compound. This approach utilizes amine dehydrogenases (AmDHs) to catalyze the asymmetric amination of a prochiral ketone.

Engineered AmDHs, derived from amino acid dehydrogenases, have shown high activity and stereoselectivity in the reductive amination of α-hydroxy ketones using ammonia as the amino donor. researchgate.netnih.gov This method avoids the use of stoichiometric amounts of chemical reducing agents and often operates under mild reaction conditions. nih.gov

In a specific example, engineered AmDHs enabled the synthesis of (S)-configured vicinal amino alcohols from their corresponding α-hydroxy ketones with conversions up to 99% and enantiomeric excess greater than 99%. researchgate.net A preparative scale reaction for the synthesis of (S)-2-amino-1-hexanol was successfully performed, affording the product in a 56% isolated yield and >99% ee. researchgate.net

SubstrateBiocatalystProductConversionEnantiomeric Excess (ee)Isolated Yield
1-Hydroxy-2-hexanoneEngineered AmDH(S)-2-Amino-1-hexanol->99%56%
α-Hydroxy ketones (general)Engineered AmDHs(S)-Vicinal amino alcoholsup to 99%>99%-

This table summarizes the results of biocatalytic reductive amination of α-hydroxy ketones for the synthesis of chiral vicinal amino alcohols.

Stereoselective Conversion of Diols to Amino Alcohols

Another biocatalytic approach involves the stereoselective conversion of diols into amino alcohols. This can be achieved through engineered enzymatic cascades that selectively oxidize one of the hydroxyl groups of a diol to a ketone, which is then subjected to reductive amination. osti.gov

This strategy is particularly useful for producing amino alcohols from biomass-derived diols, offering a green and sustainable manufacturing route. osti.gov The key is the development of enzyme systems that can perform these transformations with high selectivity and efficiency. While direct examples for this compound are not detailed in the provided context, the general principle of converting diols to amino alcohols via enzymatic oxidation and amination is a well-established and powerful tool in biocatalysis. osti.gov

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including amino alcohols. This approach utilizes small organic molecules as catalysts, avoiding the use of metals.

Direct catalytic asymmetric synthesis of anti-1,2-amino alcohols can be achieved through organocatalytic anti-Mannich reactions. nih.gov These reactions involve the addition of an enolizable carbonyl compound to an imine, catalyzed by a chiral organocatalyst, to produce the desired amino alcohol precursor with high stereoselectivity. While specific applications to this compound are not explicitly detailed, the methodology provides a general framework for its asymmetric synthesis.

Metal-Catalyzed Asymmetric Synthesis

Metal-catalyzed reactions offer a broad and versatile platform for the asymmetric synthesis of amino alcohols. Various transition metals, particularly copper and iridium, have been employed in catalytic systems that deliver high levels of enantioselectivity.

Copper-Catalyzed Asymmetric Reactions

Copper-based catalysts have been successfully used in the stereodivergent synthesis of amino alcohols. nih.gov A sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals or enones provides a route to all possible stereoisomers of the amino alcohol products, which can contain multiple contiguous stereocenters. nih.gov This strategy offers exceptional control over the product's stereochemistry through catalyst control and stereospecificity.

Another copper-catalyzed approach is the asymmetric hydroamination of unprotected allylic alcohols. nih.gov This method allows for the preparation of chiral 1,3-amino alcohols with excellent regio- and enantioselectivity from easily accessible starting materials. nih.gov

Asymmetric Hydrogenation or Reduction of Prochiral Amino Ketones

The asymmetric hydrogenation of prochiral α-amino ketones is a highly efficient method for producing enantiopure amino alcohols. nih.govsjtu.edu.cn This reaction typically employs chiral metal catalysts, such as those based on iridium or rhodium, to achieve high enantioselectivity.

A highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been described for the synthesis of chiral 1,2-amino alcohols. researchgate.net Using a chiral spiro iridium catalyst, a range of α-amino ketones were hydrogenated to the corresponding chiral β-amino alcohols in excellent enantioselectivities (up to 99.9% ee) and with high turnover numbers. researchgate.net While a specific example for this compound is not provided, the general applicability of this method is evident.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Chiral Spiro Iridium Catalystα-Amino KetonesChiral 1,2-Amino Alcoholsup to 99.9%
Homogeneous CatalystsProchiral Amino KetonesEnantiopure Arylalkanolamines-

This table highlights the effectiveness of metal-catalyzed asymmetric hydrogenation in producing chiral amino alcohols with high enantioselectivity.

Photoredox-Mediated C-O Bond Activation in Aliphatic Alcohols

A contemporary strategy for forming carbon-carbon bonds involves the use of visible-light photoredox catalysis to activate the C–O bond of aliphatic alcohols. This method provides a pathway for synthesizing complex molecules, such as unnatural α-amino acids, under mild reaction conditions. The core principle of this approach is the conversion of an alcohol into a more reactive intermediate that can undergo a single-electron transfer (SET) process.

Typically, the aliphatic alcohol is first activated by converting it into an oxalate ester. chemrxiv.org This oxalate derivative can then engage with an excited-state photocatalyst. In this process, the oxalate salt undergoes a one-electron oxidation, leading to its fragmentation and the release of two molecules of carbon dioxide, which is the sole stoichiometric byproduct. rsc.orgnih.govresearchgate.net This fragmentation generates a carbon-centered radical at the position where the C-O bond was cleaved.

This alkyl radical is then available to couple with a suitable radical acceptor, such as a chiral glyoxylate-derived N-sulfinyl imine, to form a new C-C bond. rsc.orgnih.gov The subsequent steps involve reduction and protonation to yield the final amino acid product. This redox-neutral, atom-economical process is powered by visible light at room temperature, highlighting its efficiency and sustainability. rsc.orgnih.gov

The versatility of this method allows for the use of various functionalized aliphatic alcohols as radical precursors, enabling access to a diverse range of functionalized unnatural α-amino acids. rsc.orgnih.gov Research has demonstrated the successful application of this method using tertiary aliphatic alcohols as radical precursors, achieving significant yields.

Parameter Description Reference
Activation Step Aliphatic alcohol is converted to an oxalate ester. chemrxiv.org
Catalysis Visible-light photoredox catalysis (e.g., Iridium-based photocatalyst).
Mechanism Single-Electron Transfer (SET) leads to oxidation of the oxalate and C-O bond cleavage.
Radical Formation An alkyl radical is generated with the release of two CO₂ molecules. rsc.org
Coupling Partner The alkyl radical couples with a radical acceptor (e.g., N-sulfinyl imine). rsc.orgnih.gov
Key Advantage Atom-economical, redox-neutral process with CO₂ as the only byproduct. rsc.orgnih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of amino alcohols to enhance sustainability, reduce waste, and improve safety. These approaches focus on developing environmentally benign and atom-economical methods. acs.org Key areas of development include the use of biocatalysis for chiral synthesis, minimizing or eliminating solvents, employing milder reaction conditions, and utilizing renewable feedstocks like carbon dioxide. acs.orgtandfonline.comrsc.org

Sustainable Methods for Chiral Molecule Production

The synthesis of enantiomerically pure chiral molecules, such as the individual enantiomers of 2-amino-1-hexanol, is a significant goal in pharmaceutical and chemical manufacturing. frontiersin.orgnih.gov Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful tool for sustainable chiral synthesis due to the high selectivity and mild operating conditions of enzymes. nih.govnih.gov

Another strategy involves the direct asymmetric reductive amination of ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This method allows for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones using ammonia as the amino donor under mild conditions, which is a highly desirable transformation in both organic chemistry and biotechnology. frontiersin.org These biocatalytic methods often operate in aqueous environments at ambient temperature and pressure, significantly reducing the environmental impact compared to traditional chemical syntheses that may require harsh reagents and conditions. nih.gov

Solvent-Free Synthesis and Milder Reaction Conditions

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. acs.orgtandfonline.com Solvent-free synthesis, or "neat" synthesis, offers a sustainable alternative by running reactions without a solvent medium. acs.orgtandfonline.com

One notable application is the synthesis of β-amino alcohols through the ring-opening of epoxides with aliphatic or aromatic amines under solvent-free conditions. tandfonline.com In this method, the reactants are heated together in a sealed vessel, leading to high yields of the desired amino alcohol in a single step. tandfonline.com This approach not only eliminates the need for a solvent but can also simplify product purification.

Similarly, highly stereoselective syntheses of 1,3-amino alcohols have been achieved through indium trichloride-catalyzed Mukaiyama aldol (B89426) reactions under solvent-free conditions. acs.org The catalytic hydrogenation of α-amino acids to produce 1,2-amino alcohols can also be performed under significantly milder conditions (100-150 °C) in water at an acidic pH, compared to the harsh conditions typically required for carboxylic acid hydrogenation. rsc.org These methods exemplify the move towards more environmentally friendly chemical processes by reducing waste and energy consumption. acs.orgtandfonline.com

Method Description Key Advantage Reference
Epoxide Ring-Opening Reaction of epoxides with amines in a sealed ampoule at 90°C without solvent.One-pot, high yield, solvent-free. tandfonline.com
Mukaiyama Aldol Reaction Indium trichloride-catalyzed reaction of a keto ester under solvent-free conditions.Highly stereoselective. acs.org
Amino Acid Hydrogenation Catalytic hydrogenation of α-amino acids in water at acidic pH.Milder conditions (100-150°C) compared to standard acid hydrogenation. rsc.org

CO2 Utilization in Amino Alcohol Synthesis

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a paramount goal in green chemistry, aiming to convert a waste greenhouse gas into valuable chemicals. researchgate.net While the direct synthesis of amino alcohols from CO₂ is challenging, significant research has focused on reacting CO₂ with amino alcohols to produce valuable compounds like oxazolidinones (cyclic urethanes). researchgate.net This reaction serves as a model for CO₂ fixation.

The reaction between an amino alcohol and CO₂ can be facilitated by catalysts, such as ionic liquids, often in the presence of promoters like alkali metal compounds. researchgate.net The process typically involves the formation of a carbamic acid intermediate from the interaction of the amine group with CO₂, followed by an intramolecular cyclization with the hydroxyl group to form the oxazolidinone ring. researchgate.net

Furthermore, advancements in chemoenzymatic systems have shown the potential for synthesizing amino acids, the precursors to amino alcohols, from CO₂ and other simple molecules like methanol. nih.gov An ATP and NAD(P)H-free system has been developed that can convert air-captured CO₂ into glycine (B1666218) and serine. nih.gov Such pathways, which integrate chemical absorption of CO₂ with biological synthesis, open new avenues for the future production of C1-related products, including the building blocks for amino alcohols, directly from ambient air. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Dl 2 Amino 1 Hexanol

Reactions of the Amino Group

The primary amino group in dl-2-amino-1-hexanol (B106069) is a key site for a range of chemical modifications, including the formation of amides, N-alkylation, and the synthesis of nitrogen-containing heterocyclic compounds.

Amidation of the amino group in amino alcohols is a fundamental transformation in organic synthesis. This reaction typically involves the acylation of the amino group with an acylating agent such as an acid chloride or anhydride (B1165640). While specific studies on the amidation of this compound are not extensively detailed in the provided search results, the general reactivity of primary amines suggests its capability to readily form amides. For instance, the reaction of a primary amine with an acid chloride proceeds through a nucleophilic acyl substitution mechanism.

In a related context, N-substituted primary amides can be formed by linking an acid chloride and a primary amine. libretexts.org This resulting amide can then undergo further reactions, such as hydride reduction to form a secondary amine. libretexts.org The formation of interchain carboxylic anhydride groups on self-assembled monolayers, followed by reaction with an alkylamine to yield a mixed surface of carboxylic acids and amides, demonstrates a method for amide formation on a surface. harvard.edu

Table 1: General Amidation Reaction

Reactant 1 Reactant 2 Product
This compound Acylating Agent (e.g., R-COCl) N-(1-hydroxyhexan-2-yl)amide

N-Alkylation and N-Functionalization

The amino group of this compound can undergo N-alkylation and other N-functionalization reactions. These reactions are crucial for the synthesis of more complex molecules with potential biological activities.

N-alkylation of amines with alcohols can be achieved through "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which are considered environmentally friendly and atom-economical. beilstein-journals.orgacs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated amine. acs.org Manganese complexes have been explored as efficient catalysts for such reactions. beilstein-journals.org For instance, the N-alkylation of various amines with primary alcohols, including hexanol, has been successfully demonstrated using inorganic iodide catalysis. chinesechemsoc.org

Another approach to N-alkylation involves the use of alkyl halides, although this method generates stoichiometric waste products. acs.org Direct N-alkylation of unprotected amino acids with alcohols has also been achieved using homogeneous ruthenium catalysts, offering a high-yield and atom-economic transformation. nih.gov

Functionalization of the amino group can also be achieved using protecting groups like the Boc group, which enhances stability and modifies reactivity for applications in peptide synthesis. Derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) allows for the analysis of amino alcohols and amino acids. psu.edu

Table 2: Examples of N-Alkylation and N-Functionalization Reactions

Reactant Reagent/Catalyst Product Type
Amine Alcohol / Manganese catalyst N-alkylated amine
Amine Alcohol / Ruthenium catalyst N-alkylated amine
Amine Alkyl halide N-alkylated amine
Amine Boc anhydride N-Boc protected amine
Amine 2,4-dinitrofluorobenzene (DNFB) DNP-derivatized amine

Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form rings such as quinoxalines and morpholines.

This compound serves as a precursor for the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized from 1,2-diamines and 1,2-dicarbonyl compounds. While the direct synthesis from this compound is not explicitly detailed, its derivatives could potentially be converted into suitable diamino precursors. Quinoxaline derivatives are of interest due to their potential applications, including as antitumor agents. chimicatechnoacta.rugoogle.com The synthesis of quinoxaline derivatives can involve nucleophilic aromatic substitution of hydrogen in the heteroaromatic part of the molecule under acidic conditions. chimicatechnoacta.ru

1,2-amino alcohols, such as this compound, are common starting materials for the synthesis of morpholines. researchgate.net Morpholines are important heterocycles found in many pharmaceutical and agricultural products. chemrxiv.orgacs.org A recently developed green synthesis method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base like tBuOK. chemrxiv.orgacs.orgorganic-chemistry.orgorganic-chemistry.org This one or two-step, redox-neutral protocol allows for the selective monoalkylation of the amine, leading to the formation of the morpholine (B109124) ring in high yields. chemrxiv.orgacs.orgorganic-chemistry.org The selectivity of this reaction is influenced by the structure of the 1,2-amino alcohol. chemrxiv.orgacs.org This method is scalable and avoids the use of toxic reagents often employed in traditional morpholine syntheses. organic-chemistry.org

Table 3: Synthesis of Morpholines from 1,2-Amino Alcohols

Reactants Reagents Product
1,2-Amino alcohol Ethylene sulfate, tBuOK Morpholine derivative

Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo typical reactions of alcohols, such as oxidation and esterification. For instance, oxidation with common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the corresponding aldehyde or carboxylic acid. Esterification with carboxylic acids or their derivatives would yield the corresponding esters. The reactivity of the hydroxyl group can be influenced by the presence of the neighboring amino group, which can be protected to allow for selective reaction at the hydroxyl site. In the context of labeling for analysis, the hydroxyl group of tyrosine, an amino acid, can be labeled, indicating that hydroxyl groups in similar molecules can be reactive sites. nacalai.com

Esterification Kinetics

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. The kinetics of this reaction when involving amino alcohols like this compound are of particular interest due to the presence of the amino group, which can influence the reaction rate.

Studies on the esterification of hexanoic acid with various N,N-dialkylamino alcohols have provided insights into the reaction kinetics. researchgate.net The pseudo-first-order rate constant for the esterification of hexanoic acid with 1-hexanol (B41254) was determined to be 0.67 x 10⁻⁵ s⁻¹. researchgate.net For a series of five different N,N-dialkylamino alcohols, the rate constants varied, suggesting that the structure of the amino alcohol significantly affects reactivity. researchgate.net This variation is attributed to the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding. researchgate.net For 2-amino alcohols, a seven-membered transition state is proposed to explain the reaction mechanism. researchgate.net

The rate of esterification can be significantly influenced by catalysts. For instance, the esterification of hexanoic acid with 2-(N,N-dimethylamino)ethanol saw a moderate rate increase with the addition of Cu(OTf)₂. researchgate.net The use of acidic catalysts has also been shown to influence the reaction rate significantly.

The study of esterification kinetics is crucial for optimizing reaction conditions to achieve high yields and efficiency. acs.org Factors such as temperature, catalyst type, and the molar ratios of reactants all play a role in the reaction's thermodynamics and kinetics. acs.orgmdpi.com

Table 1: Pseudo-first-order rate constants for the esterification of hexanoic acid with various alcohols.

AlcoholRate Constant (k, s⁻¹)
1-Hexanol0.67 x 10⁻⁵
N,N-dialkylamino alcohols0.60 x 10⁻⁵ to 9.3 x 10⁻⁵
2-(N,N-dimethylamino)ethanol (uncatalyzed)7.5 x 10⁻⁵
2-(N,N-dimethylamino)ethanol (catalyzed with Cu(OTf)₂)14.8 x 10⁻⁵

Note: Data sourced from a study on the esterification of hexanoic acid with N,N-dialkylamino alcohols. researchgate.net

Oxidation Reactions to Corresponding Oxides

This compound can undergo oxidation reactions to form the corresponding oxides. The specific products formed depend on the oxidizing agents and reaction conditions used. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. The oxidation of amino alcohols can be a key step in the synthesis of various biologically active compounds and fine chemicals. The process often involves the conversion of the primary alcohol group to an aldehyde or carboxylic acid, and the amino group can also be oxidized.

In a broader context, the oxidation of alcohols is a well-established transformation in organic chemistry. For instance, copper catalysts in the presence of oxygen have been used for the oxidation of various alcohols. nih.gov The oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol (B46403) is a large-scale industrial process, highlighting the importance of such reactions. nih.gov While specific studies detailing the oxidation of this compound to its N-oxide were not prevalent in the initial search, the general principles of amino alcohol oxidation suggest this is a feasible and expected reaction pathway. The amino group can be oxidized to a nitroso or nitro compound, or form an N-oxide, depending on the reagents and conditions.

Concerted and Cascade Reactions

Concerted and cascade reactions offer efficient synthetic routes to complex molecules by combining multiple bond-forming events in a single operation. These strategies are highly valued for their atom economy and reduction of intermediate purification steps.

The 1,2-amino oxygenation of alkenes is a powerful method for the one-step synthesis of β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. nih.govresearchgate.net This transformation involves the simultaneous addition of an amino group and an oxygen-containing group across a double bond. rsc.org

Recent advancements have focused on developing more sustainable and efficient methods for 1,2-amino oxygenation. One such approach is an electro-oxidative intermolecular 1,2-amino oxygenation of alkenes that proceeds with hydrogen evolution, eliminating the need for an external chemical oxidant. nih.govresearchgate.net This method uses readily available sulfonamides and alcohols as the nitrogen and oxygen sources, respectively. nih.gov The reaction demonstrates broad substrate scope and can be applied in continuous-flow reactors, showcasing its potential for industrial applications. nih.govresearchgate.net

Copper-catalyzed methods have also been developed for the modular amino oxygenation of alkenes. duke.edu These reactions can utilize a variety of oxygen nucleophiles, including alcohols, carbonyls, and oximes, on both terminal and internal alkenes under mild conditions. duke.edu

Understanding the mechanisms of amination and hydroxylation is crucial for the rational design of new synthetic methods. In the context of 1,2-amino oxygenation, the reaction can proceed through different pathways depending on the catalyst and reagents used.

For the electro-oxidative 1,2-amino oxygenation, the mechanism is believed to involve the generation of a nitrogen-centered radical from the sulfonamide at the anode. nih.govresearchgate.net This radical then adds to the alkene, followed by trapping of the resulting carbon-centered radical by the alcohol solvent to form the β-amino alcohol product. nih.gov

In some enzymatic cascade reactions, diols can be converted to amino alcohols. rsc.org This process can involve an initial oxidation of the diol to a hydroxy aldehyde, followed by a reductive amination step catalyzed by an amine dehydrogenase. acs.org These enzymatic systems offer a green and highly selective route to amino alcohols under mild, aqueous conditions. rsc.org

The amination of bio-derived hydroxy acids to produce amino acids has also been studied. researchgate.net These reactions can be catalyzed by various metal nano-catalysts, with Ru/N-CNTs showing high efficiency. The proposed reaction pathway involves the conversion of the α-hydroxyl acid to an α-keto acid, which is then aminated. researchgate.net

The formation of amino alcohols can also be achieved through the ammonolysis of epoxides. cdnsciencepub.com For instance, trans-2-aminocyclohexanol can be prepared from 1,2-epoxycyclohexane. This reaction is believed to proceed via the opening of the epoxide ring by ammonia. cdnsciencepub.com

Advanced Characterization and Analytical Techniques for Dl 2 Amino 1 Hexanol

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of dl-2-amino-1-hexanol (B106069). Both ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule. nih.govguidechem.com

¹H NMR: The proton NMR spectrum of this compound reveals signals for the protons in the hexyl chain, the chiral center, and the hydroxyl and amino groups. The protons on the hexyl chain typically appear in the δ 1.2–1.6 ppm range. The proton attached to the chiral carbon (C2) and the protons on the adjacent CH₂OH group (C1) show characteristic splitting patterns at approximately δ 3.5–3.7 ppm. The protons of the -NH₂ and -OH groups are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum provides information on the eight distinct carbon atoms within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Data is often obtained using a solvent such as deuterated chloroform (B151607) (CDCl₃). guidechem.com

Table 1: Predicted NMR Data for this compound
TechniqueAtom PositionPredicted Chemical Shift (δ, ppm)Notes
¹H NMRCH₃ (C6)~0.9Triplet
(CH₂)₃ (C3, C4, C5)1.2-1.6Complex multiplets
CH(NH₂)CH₂OH (C1, C2)~3.5-3.7Multiplets associated with the chiral center and adjacent methylene (B1212753) group
¹³C NMRC6~14.2Methyl carbon
C5~23.0Methylene carbon
C4~28.5Methylene carbon
C3~34.0Methylene carbon
C2~55.0Chiral carbon bonded to the amino group
C1~67.0Carbon bonded to the hydroxyl group

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the principal functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum, often recorded from a liquid film, shows characteristic absorption bands for the hydroxyl (-OH) and amino (-NH₂) groups. guidechem.com

Table 2: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350Amino (-NH₂)N-H stretching
~3200Hydroxyl (-OH)O-H stretching (broad due to hydrogen bonding)
2850-2960Alkyl (C-H)C-H stretching
~1600Amino (-NH₂)N-H bending (scissoring)
~1050Primary Alcohol (C-O)C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The monoisotopic mass of the compound is 117.115 g/mol . guidechem.comuni.lu Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts. uni.lu

Table 3: Mass Spectrometry Data for this compound
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺118.12264125.8
[M+Na]⁺140.10458134.4
[M-H]⁻116.10809125.2

Data sourced from predicted values. uni.lu

UV-Visible (UV-Vis) Spectroscopy

While this compound does not possess a strong chromophore for direct UV-Vis analysis in the 200-800 nm range, spectrophotometric methods can be developed for its quantification. One such method involves the oxidation of the amino alcohol with potassium periodate (B1199274) in what is known as the Malaprade reaction. uobabylon.edu.iq The resulting iodate (B108269) is then reacted with potassium iodide to form tri-iodide (I₃⁻), which has a strong absorbance maximum at 360 nm. uobabylon.edu.iq This indirect method allows for the accurate determination of this compound concentrations in a solution. uobabylon.edu.iq The procedure involves heating the sample with potassium periodate, followed by the addition of ammonium (B1175870) molybdate (B1676688) and a buffer to control pH before measuring the absorbance. uobabylon.edu.iq

Raman Spectroscopy

Raman spectroscopy provides information that is complementary to FT-IR, offering better characterization of non-polar bonds. For this compound, this would include the C-C backbone of the hexyl chain. A Raman spectrum for the compound is available in spectral databases, indicating its use in standard characterization. nih.gov Advanced applications could include in-situ monitoring during synthesis to track chiral integrity.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for verifying the chemical purity of this compound, often with yields reported at over 90% for technical-grade material.

For determining enantiomeric excess, chiral chromatography is required. This is a critical analysis in asymmetric synthesis or resolution processes.

Chiral Gas Chromatography (GC): This is a powerful technique for separating the (R)- and (S)-enantiomers. It typically employs a chiral stationary phase (CSP), such as a derivatized cyclodextrin (B1172386) (e.g., β-DEX™ columns), which interacts differently with each enantiomer, leading to different retention times. gcms.cz The separation factor (α) is influenced by the column temperature, with lower temperatures often leading to better resolution. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC uses a column with a chiral stationary phase to resolve the enantiomers. Derivatization of the amino alcohol with a chiral labeling reagent can also be employed to form diastereomers that can be separated on a standard achiral column (e.g., C18). jst.go.jp The separated diastereomers can then be detected by UV or mass spectrometry. jst.go.jp

The determination of enantiomeric excess is crucial in applications where only one enantiomer is desired. For example, in racemization processes designed to convert an unwanted enantiomer into the racemic mixture, GC is used to analyze the product and confirm that the enantiomeric excess is at or near zero. google.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at the molecular level. These in silico methods provide insights into the molecule's electronic structure, conformational preferences, and potential reactivity, complementing experimental data. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com For amino alcohols, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

In studies of related amino alcohol systems, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or higher, have been employed to optimize molecular geometries and generate molecular descriptors. researchgate.nettandfonline.com These calculations are fundamental for subsequent analyses, such as predicting reactivity and stability. arxiv.org For a series of amino-alcohols, DFT was used to generate descriptors for developing Quantitative Structure-Toxicity Relationship (QSTR) models. arxiv.org

Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. tandfonline.comscirp.org The resulting MEP map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which is crucial for understanding and predicting intermolecular interactions and chemical reactivity. tandfonline.com

For an amino alcohol like this compound, the MEP map would show negative potential (red/yellow) localized around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. tandfonline.comresearchgate.net Conversely, positive potential (blue) would be found around the hydrogen atoms of the hydroxyl and amino groups, highlighting them as sites for nucleophilic attack. tandfonline.com This type of analysis helps in understanding hydrogen bonding capabilities and interactions with biological receptors or other molecules. scirp.org

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For a flexible molecule like 2-amino-1-hexanol, which has four rotatable bonds, numerous conformers are possible. chemscene.com Identifying the lowest-energy (most stable) conformers is key to understanding its behavior.

A critical feature influencing the conformational preference of 2-amino-1-hexanol is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. This interaction can stabilize certain folded conformations over more extended ones. Computational modeling is used to calculate the relative energies of different conformers to determine the most stable structures. nih.gov Quantitative conformational analyses have been used to understand how related amino alcohols fit into receptor site models, indicating that low-energy conformers are often the biologically active ones. nih.gov

Applications of Dl 2 Amino 1 Hexanol and Its Derivatives in Research

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The enantiomers of 2-amino-1-hexanol are frequently employed as chiral auxiliaries and as precursors for chiral ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org The inherent chirality of the amino alcohol influences the stereoselectivity of subsequent reactions, making it a powerful tool for controlling the three-dimensional structure of a target molecule. wikipedia.orgacs.org

Enantioselective Reactions

Enantioselective reactions are chemical transformations that preferentially form one enantiomer over the other. Chiral 1,2-amino alcohols, such as the enantiomers of 2-amino-1-hexanol, are crucial in this domain. acs.org They and their derivatives can act as catalysts or ligands that create a chiral environment around the reacting molecules, thereby directing the reaction towards the desired enantiomeric product. For instance, β-amino alcohols are recognized as excellent catalysts for the enantioselective addition of diethyl zinc to aldehydes, a reaction that produces chiral secondary alcohols with high enantiomeric excesses. psu.edu The development of new catalytic systems, often involving metal complexes with chiral ligands derived from amino alcohols, is an active area of research aimed at achieving high yields and enantioselectivity for a broad range of substrates. rsc.org

Design and Synthesis of Chiral Ligands

The design and synthesis of novel chiral ligands are central to advancing asymmetric catalysis. psu.edu Enantiomerically pure amino alcohols, including derivatives of 2-amino-1-hexanol, serve as readily available starting materials from the "chiral pool" for the construction of these ligands. psu.edu A common strategy involves the reductive amination of the amino alcohol with a suitable aldehyde, such as pyridine-3-carboxaldehyde, to create more complex ligand structures. psu.edu These ligands, which can possess multiple coordination sites (e.g., ONN tridentate ligands), can then be complexed with various metals to form catalysts for a range of asymmetric C-C bond-forming reactions. psu.edu The modular nature of this approach allows for the synthesis of a diverse set of ligands, enabling the fine-tuning of the catalyst's performance for specific reactions. psu.edu

Asymmetric Hydrogenation and Other Transformations

Asymmetric hydrogenation is a widely used industrial method for creating chiral centers with high efficiency and selectivity. ethz.ch This process typically involves a metal catalyst, such as rhodium or ruthenium, coordinated to a chiral ligand. ethz.ch While direct examples involving ligands derived specifically from dl-2-amino-1-hexanol (B106069) in widely-cited literature are not as common as those from other amino alcohols, the principles of using chiral amino alcohol-derived ligands are well-established. For instance, chiral aminophosphine (B1255530) ligands, synthesized from chiral amines, have been used in rhodium-catalyzed asymmetric hydrogenations. sciencenet.cn The success of these systems relies on the ability of the chiral ligand to create a selective environment for the addition of hydrogen across a double bond. ethz.ch Beyond hydrogenation, derivatives of amino alcohols are utilized in a variety of other asymmetric transformations, including aldol (B89426) additions and Diels-Alder reactions. sigmaaldrich.com

Building Block in the Synthesis of Complex Organic Molecules

This compound is a valuable building block in organic synthesis due to its bifunctionality. The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, including oxidation, reduction, and substitution reactions. This versatility makes it a useful starting material for constructing more complex molecules with diverse functional groups and potential applications.

Precursors for Biologically Active Compounds

The structural motif of 1,2-amino alcohols is found in a wide array of biologically active compounds and natural products, including antibiotics, neurotransmitters, and antiviral drugs. acs.org Consequently, this compound and its enantiomers serve as important precursors in the synthesis of these molecules. acs.org For example, research has shown that derivatives of 2-amino-1-hexanol can be used to synthesize compounds with potential antimicrobial and anti-inflammatory properties. The synthesis often involves modifying the amino or hydroxyl groups to enhance the molecule's interaction with specific biological targets.

Synthesis of Pharmaceuticals and Agrochemicals

The utility of this compound extends to the synthesis of pharmaceuticals and agrochemicals. Its role as a chiral building block is particularly significant in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. acs.org The compound can be incorporated into the synthesis of various drug candidates and is also used in the development of fine chemicals and agrochemicals. Furthermore, derivatives of amino alcohols, such as N-Boc-dl-2-amino-1-hexanol, are employed in the synthesis of complex organic molecules and pharmaceuticals, where the Boc protecting group prevents unwanted side reactions at the amino group.

Development of New Materials and Specialty Chemicals

This compound is a key precursor in the synthesis of new materials and specialty chemicals. aaronchem.com Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a valuable starting material for creating a variety of more complex molecules. For instance, it is utilized in the production of fine chemicals and agrochemicals.

The functional groups of this compound enable its use in the development of novel materials. aaronchem.com It can be incorporated into polymer structures, such as poly(ester amide)s, which have been explored for applications like drug delivery systems. The presence of both amine and hydroxyl groups allows for the formation of both amide and ester linkages, leading to polymers with diverse properties.

Furthermore, derivatives of this compound are subjects of research for their potential applications. For example, N-Boc-dl-2-amino-1-hexanol is a protected form of the molecule used in organic synthesis. sigmaaldrich.com The Boc (tert-butyloxycarbonyl) group protects the amine functionality, allowing for selective reactions at the hydroxyl group. This protected derivative is commercially available for research purposes. sigmaaldrich.com

The compound and its derivatives are also used in creating responsive monolayer films. These films can dynamically change their surface properties, such as wettability, in response to different solvent environments. rsc.org This research is significant for developing "smart" surfaces with applications in areas like microfluidics and anti-fouling coatings. rsc.org

Advanced Research Areas

Research into carbon dioxide (CO2) capture technologies is critical for mitigating greenhouse gas emissions. Amine-based solvents are a primary focus for post-combustion CO2 capture. usp-pl.comkaust.edu.sa While monoethanolamine (MEA) is a conventional solvent, research is exploring alternatives to overcome its drawbacks, such as high regeneration energy and corrosivity. usp-pl.comdergipark.org.tr

Non-aqueous amine solutions are being investigated as promising alternatives. kaust.edu.saresearchgate.net These systems often involve an amine dissolved in an organic solvent, such as an alcohol. Studies have explored the use of various amino alcohols in these non-aqueous systems. For instance, research has been conducted on solvents containing 2-amino-2-methyl-1-propanol (B13486) (AMP) in alcohol-based systems. dergipark.org.trresearchgate.net While direct studies on this compound in this specific application are not extensively detailed in the provided results, the related compound 6-amino-1-hexanol (B32743) has been part of broader studies on aqueous amine solutions for CO2 capture. utexas.edu The investigation of various amino alcohols highlights the search for optimal molecular structures for efficient CO2 absorption and desorption. utexas.edu The use of 1-hexanol (B41254) as a non-aqueous solvent has been proposed due to its high boiling point and lower heat capacity compared to water. dergipark.org.tr

The general principle involves the reversible reaction of the amine with CO2 to form a carbamate (B1207046). The stability of this carbamate is a key factor; a less stable carbamate can be thermally decomposed at lower temperatures, reducing the energy required for solvent regeneration. dergipark.org.trutexas.edu Sterically hindered amines, like AMP, are of particular interest because they form less stable carbamates. dergipark.org.trutexas.edu

In materials science, this compound and its derivatives are utilized for their ability to influence material properties at the molecular level. One area of research involves the creation of responsive monolayer films on substrates like silicon wafers. rsc.org In a recent 2025 study, researchers used molecular simulations to design and evaluate monolayers with terminal groups that can switch their orientation in response to the polarity of the surrounding solvent. rsc.org This work included the use of various amino alcohols, demonstrating the principle of creating surfaces that can be either hydrophobic or hydrophilic. rsc.org Such dynamic surfaces have potential applications in micro-electromechanical systems (NEMS/MEMS) and for creating fouling-resistant materials. rsc.org

The compound also serves as a building block for more complex molecular architectures. Its use as a precursor for heterocyclic compounds has been noted in the context of vaccine adjuvant research. The ability to introduce different functional groups through substitution reactions at the amino or hydroxyl group makes it a versatile tool for synthesizing complex molecules with specific properties.

This compound and its enantiopure forms are valuable tools in biological research due to their structural similarity to endogenous molecules like amino acids. This allows them to interact with biological systems in various ways.

The molecule can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction is fundamental to understanding its potential biological effects. The specific nature of this binding depends on the three-dimensional structure of both the amino alcohol and the protein target.

Research has shown that alcohols can modulate the function of various proteins, including ion channels and enzymes. For example, studies on glycine (B1666218) receptors have demonstrated that the molecular volume of amino acid residues in the binding pocket can determine the effect of alcohols. The interaction of alcohols with protein cavities is a complex phenomenon, with multiple molecules potentially occupying a single cavity and fluctuating between different orientations.

While direct studies detailing the binding of this compound to specific receptors are not extensively covered in the provided results, the general principle of amino alcohols acting as ligands is well-established. For example, derivatives of amino alcohols are studied for their enzyme inhibition properties.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. google.comrsc.org this compound is listed as a commercially available amino alcohol that can be used in the combinatorial synthesis of peptidomimetic libraries. google.com

One approach involves converting an amino alcohol into a corresponding mesylate and reacting it with a mercapto acid derivative to form aminothioether acids, a class of peptidomimetics. google.com The development of such libraries is a key strategy in drug discovery for identifying new lead compounds. google.com

Furthermore, the incorporation of unnatural amino acids and similar structures into peptides is a common strategy in medicinal chemistry to enhance their properties. rsc.orgrsc.org The use of amino alcohols like this compound provides a route to creating novel peptide-like structures with potentially improved therapeutic characteristics. google.com For instance, oxetane-containing peptidomimetics have been synthesized from amino alcohols to improve properties like metabolic stability.

Investigation in Biological Systems

Antiviral Properties of Derivatives

Research into the antiviral applications of amino-hexanol derivatives has led to the exploration of their role as components in more complex molecular architectures. A notable area of investigation involves the modification of glycopeptide antibiotics, where incorporating hydrophobic side chains has been shown to impart significant antiviral properties. nih.govnih.gov

A key study focused on creating semi-synthetic derivatives of aglycoristocetin, the aglycone of the glycopeptide antibiotic ristocetin, to assess their activity against influenza viruses. nih.gov The researchers synthesized a series of new asymmetric squaric acid diamides derived from the aglycoristocetin core. This was achieved by first converting the aglycone into a squaric acid amide ester, which was then reacted with various primary amines to yield the final diamide (B1670390) compounds. nih.govresearchgate.net

One of the primary amines used in this synthesis was 6-amino-1-hexanol. The resulting compound, an aglycoristocetin derivative bearing a hexanol side chain (designated as compound 8a ), demonstrated notable efficacy against influenza viruses. nih.gov This derivative exhibited marked activity against both influenza A and influenza B strains. nih.gov

The findings from this research underscored the importance of the hydrophobic side chain in determining the antiviral potency. While the hexanol derivative 8a was effective, the most potent compound in the series was the phenylbenzyl derivative 8e , which displayed an average 50% effective concentration (EC₅₀) of 0.4 µM. nih.gov The activity of the hexanol derivative was found to be more than twofold higher than that of the parent squaric acid amide ester of aglycoristocetin. nih.gov

The detailed research findings on the anti-influenza virus activity of these aglycoristocetin derivatives are summarized in the table below.

Antiviral Activity of Aglycoristocetin Derivatives

The following interactive table details the in vitro antiviral activity of selected aglycoristocetin derivatives against different strains of influenza virus. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit viral replication by 50%.

Compound IDCore StructureAttached Moiety (via squaric acid diamide linker)Target VirusEC₅₀ (µM)Selectivity Index (SI)
8a Aglycoristocetin6-amino-1-hexanolInfluenza A/H3N21.014
8a Aglycoristocetin6-amino-1-hexanolInfluenza B1.014
8e Aglycoristocetin4-phenyl-benzylamineInfluenza A/H1N10.4≥50
8e Aglycoristocetin4-phenyl-benzylamineInfluenza A/H3N20.4≥50
8e Aglycoristocetin4-phenyl-benzylamineInfluenza B0.4≥50
5 AglycoristocetinSquaric acid methyl esterInfluenza A/H3N22.442
5 AglycoristocetinSquaric acid methyl esterInfluenza B2.442

Data sourced from a study on aglycoristocetin derivatives. nih.gov The Selectivity Index (SI) is the ratio of the minimal cytotoxic concentration to the EC₅₀.

Q & A

Q. What are the standard synthetic routes for DL-2-amino-1-hexanol, and how can purity be ensured?

this compound is typically synthesized via reductive amination of 1-hexanol derivatives or through nucleophilic substitution of halogenated hexanols with ammonia. To ensure purity, researchers should employ chromatographic techniques (e.g., silica gel chromatography) and verify enantiomeric composition using chiral HPLC, as the DL-form denotes a racemic mixture. Purity assessment via NMR (e.g., comparing proton integration ratios) and HPLC-MS is critical, given the compound’s technical-grade variability (e.g., 90% purity noted in commercial samples) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • FT-IR : To identify functional groups (e.g., -NH₂ and -OH stretches between 3300–3500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to resolve the stereochemistry and confirm the presence of primary amine and alcohol groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (117.19 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in organic chemistry?

this compound serves as a chiral building block for synthesizing cyclic amines, poly(ester amide)s, and heterocyclic compounds. Its bifunctional nature (amine and alcohol) enables participation in condensation reactions and coordination chemistry, particularly in catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in stereochemical purity, assay conditions, or solvent effects. To address this:

  • Cross-validate synthetic protocols (e.g., ensure enantiomeric ratios via chiral chromatography) .
  • Replicate assays under standardized conditions (pH, temperature, solvent polarity) .
  • Perform structure-activity relationship (SAR) studies to isolate the active stereoisomer .

Q. What experimental design strategies optimize the enantioselective synthesis of this compound?

Advanced approaches include:

  • Catalytic Asymmetric Amination : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee).
  • Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent) to maximize yield and ee .
  • Kinetic Resolution : Leverage enzymatic or chemical methods to separate enantiomers post-synthesis .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

The compound’s stability is pH-dependent due to protonation of the amine group. In acidic conditions (pH < 4), the amine becomes protonated, reducing nucleophilicity but enhancing solubility. In alkaline media (pH > 10), the alcohol group may deprotonate, altering reactivity. Stability studies should employ UV-Vis spectroscopy or LC-MS to track degradation products under varying conditions .

Methodological Guidance

Q. What steps are critical for validating synthetic yields in this compound preparation?

  • Internal Standards : Use deuterated analogs or structurally similar compounds to calibrate quantitative NMR.
  • Reproducibility Trials : Conduct triplicate syntheses to assess batch-to-batch variability.
  • Byproduct Analysis : Identify side products (e.g., over-reduced amines) via GC-MS or HPLC .

Q. How can researchers mitigate racemization during this compound storage?

Store the compound in inert atmospheres (argon/nitrogen) at low temperatures (−20°C). Avoid protic solvents (e.g., ethanol) that may accelerate racemization. Regular chiral HPLC checks are recommended to monitor enantiomeric integrity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound derivatives?

Discrepancies may stem from:

  • Cell Line Variability : Test derivatives across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Impurity Interference : Trace solvents (e.g., DMF) or unreacted precursors in crude samples can skew toxicity assays. Purify compounds to >95% before testing .

Q. How should researchers address inconsistencies in reported melting points or solubility data?

  • Standardize Measurement Protocols : Use differential scanning calorimetry (DSC) for melting points and nephelometry for solubility.
  • Control Crystallization Conditions : Polymorphism can affect physical properties. Recrystallize samples from identical solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.